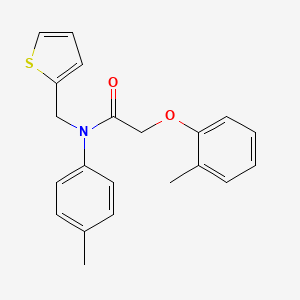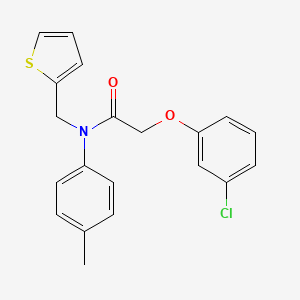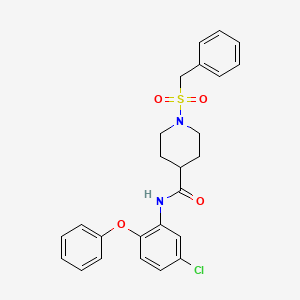![molecular formula C21H22BrNO5S B11344276 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11344276.png)
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C21H22BrNO5S. It is characterized by its unique structure, which includes a brominated furan ring, a dioxidotetrahydrothiophene moiety, and a trimethyl-substituted benzofuran carboxamide group
Preparation Methods
The synthesis of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the brominated furan ring and the dioxidotetrahydrothiophene moiety. One common synthetic route is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Chemical Reactions Analysis
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biological molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with similar compounds such as:
- N-[(5-Bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide
- N-[(5-Bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-isopropoxybenzamide
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE.
Properties
Molecular Formula |
C21H22BrNO5S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22BrNO5S/c1-12-8-17-14(3)20(28-18(17)9-13(12)2)21(24)23(10-16-4-5-19(22)27-16)15-6-7-29(25,26)11-15/h4-5,8-9,15H,6-7,10-11H2,1-3H3 |
InChI Key |
CJBQBYHVOGPHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=C(O3)Br)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11344193.png)
![4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11344197.png)


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11344223.png)
![N-(2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344228.png)
![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11344232.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11344238.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11344254.png)
![Methyl 2-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B11344260.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11344265.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-benzyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11344272.png)
